3,3'-[Iminobis(methylene)]bis-2(3H)furanone
Description
Chemical Structure and Identification 3,3'-[Iminobis(methylene)]bis-2(3H)furanone (CAS: 96562-86-6) is a bis-furanone alkaloid with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol . It features two γ-butyrolactone units linked via an imino group (–NH–) and methylene bridges. The compound is also known as di(a-methylene-γ-butyrolactonyl)amine .
Natural Occurrence and Synthesis This compound was first isolated from Dianthus caryophyllus (carnation) infected with the fungus Fusarium oxysporum f. sp. dianthi, suggesting a role in plant-pathogen interactions . Synthetic routes involve multi-step strategies, including cycloaddition and hydrogenolysis reactions common to furanone derivatives .
Properties
IUPAC Name |
3-[[(2-oxooxolan-3-yl)methylamino]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-9-7(1-3-14-9)5-11-6-8-2-4-15-10(8)13/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUZWZOHWPNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CNCC2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80760094 | |
| Record name | 3,3'-[Azanediylbis(methylene)]di(oxolan-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80760094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96562-86-6 | |
| Record name | 3,3'-[Azanediylbis(methylene)]di(oxolan-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80760094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-[Iminobis(methylene)]bis-2(3H)furanone typically involves the reaction of furan derivatives under specific conditions[_{{{CITATION{{{1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis .... The process may include the use of reagents such as aldehydes, ketones, and amines, with reaction conditions like controlled temperature and pH levels to ensure the formation of the desired compound[{{{CITATION{{{_1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and advanced purification techniques to achieve high purity levels[_{{{CITATION{{{_1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis .... The process is optimized to ensure cost-effectiveness and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3,3'-[Iminobis(methylene)]bis-2(3H)furanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{3,3'- [Iminobis (methylene)]bis-2 (3H)furanone | 3,3'- Iminobis ....
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in treating certain diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3'-[Iminobis(methylene)]bis-2(3H)furanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point: Not explicitly reported, but derivatives of 2(3H)-furanones typically exhibit melting points >200°C .
- Spectroscopic Data: Characteristic IR peaks for C=O (1735 cm⁻¹) and C=N (1640 cm⁻¹) bonds, consistent with furanone and imine functionalities .
Comparison with Structurally Similar Compounds
The compound is compared to other 2(3H)-furanones and bis-heterocyclic derivatives based on structural motifs, synthesis, and biological activities.
Table 1: Key Structural and Functional Comparisons
Structural Analysis
- Bis-Furanone vs. Bis-Indole Derivatives: Unlike bis-indole derivatives (e.g., compound in ), the target compound lacks aromatic nitrogen heterocycles, relying instead on lactone rings for rigidity. This structural difference impacts solubility and coordination properties .
- Substituent Effects : The presence of hydroxyphenyl groups in enhances antioxidant activity, while bromine in increases electrophilicity for nucleophilic substitutions.
Biological Activity
3,3'-[Iminobis(methylene)]bis-2(3H)furanone is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of this compound features a furanone moiety linked by an imino group. This configuration is significant as it may influence the compound's interactions with biological targets.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant inhibitory activity against several human tumor cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These values indicate that the compound exhibits varying degrees of potency across different cell types, with PC-3 cells being particularly sensitive to treatment .
The mechanisms underlying the cytotoxic effects of this compound are still under investigation. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through oxidative stress pathways and disruption of mitochondrial function. Further studies are needed to elucidate these mechanisms in detail.
Case Studies
A notable study evaluated the effects of this compound on human cancer cell lines using the MTS assay to measure cell viability. The results indicated a dose-dependent inhibition of cell growth, confirming its potential as an anticancer agent. The study also included morphological assessments post-treatment, which revealed characteristic apoptotic features in sensitive cell lines .
Comparative Analysis
In comparison to other compounds with similar structures, this compound shows promise due to its selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
